Ethyl 2-chloro-6-(4-bromophenyl)nicotinate

Description

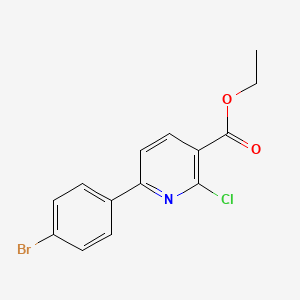

Ethyl 2-chloro-6-(4-bromophenyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 2 and a 4-bromophenyl group at position 6, esterified with an ethyl group. For instance, ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinate (C₁₅H₁₃BrN₂O₄, MW 365.2) was synthesized via the reaction of 3-(4-bromobenzoyl)acrylic acid with ethyl cyanoacetate and ammonium acetate . Such methods highlight the versatility of bromophenyl-substituted nicotinates in heterocyclic synthesis.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 6-(4-bromophenyl)-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO2/c1-2-19-14(18)11-7-8-12(17-13(11)16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOAIFTVTDVBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Ethyl 2-chloronicotinate

Ethyl 2-chloronicotinate is commonly prepared by esterification of 2-chloronicotinic acid with ethanol under acidic conditions or by direct esterification methods. This compound serves as a key intermediate for further functionalization at the 6-position.

Introduction of 4-Bromophenyl Group at 6-Position

The key step involves the coupling of the 6-position of the nicotinate ring with a 4-bromophenyl moiety. Two main approaches are documented:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira type coupling):

In a related example (WO2009116075A2), ethyl 6-chloronicotinate was reacted with an alkynyl derivative under Pd catalysis with copper iodide and triphenylphosphine in a dimethoxyethane/water mixture at 30-80°C to yield substituted nicotinates. This method can be adapted for aryl coupling using appropriate boronic acid or aryl halide partners.Nucleophilic aromatic substitution or amination followed by arylation:

In a similar synthetic scheme for related nicotinate derivatives, amination at the 2-position followed by arylation at the 6-position has been reported. For example, 2-(phenylamino)-6-(trifluoromethyl)nicotinic acid derivatives were prepared by coupling with aryl amines and subsequent esterification.

Example Synthetic Procedure (Adapted)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Ethyl 2-chloronicotinate (0.5 g), dimethoxyethane (15 mL), water (10 mL), potassium carbonate (1.5 g), copper(I) iodide (0.02 g), triphenylphosphine (0.1 g), 10% Pd-C (0.1 g) | Stir at 30 ± 5°C for 4-5 hours |

| 2 | Addition of 4-bromophenyl derivative | Heat at 80°C for 4-5 hours |

| 3 | Cooling, dilution with water (50 mL), filtration | Workup |

| 4 | Extraction with ethyl acetate, evaporation under reduced pressure | Isolation of crude product |

| 5 | Purification by recrystallization from n-hexane:ethyl acetate | Pure Ethyl 2-chloro-6-(4-bromophenyl)nicotinate obtained |

This procedure is adapted from related nicotinate ester syntheses and illustrates the use of Pd-catalyzed coupling to install the aryl substituent at the 6-position.

Analytical and Purity Considerations

- Yield: Typically ranges from 70% to 90% depending on reaction scale and conditions.

- Purity: Achieved through recrystallization and chromatographic methods, often exceeding 98% by HPLC.

- Characterization: Confirmed by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.

Summary of Key Parameters in Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dimethoxyethane, water, ethyl acetate | Mixed solvents for reaction and extraction |

| Catalyst | Pd-C, Pd(PPh3)4, CuI | Palladium-based catalysts for coupling |

| Base | Potassium carbonate | Used to neutralize acid and facilitate coupling |

| Temperature | 30-80°C | Reaction temperature varies by step |

| Reaction time | 4-5 hours per step | Sufficient for completion of coupling |

| Purification | Recrystallization, extraction | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-6-(4-bromophenyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed:

Substitution Products: New derivatives with different functional groups replacing the halogens.

Oxidation Products: Oxides or hydroxylated derivatives.

Reduction Products: Dehalogenated compounds.

Scientific Research Applications

Chemistry

Ethyl 2-chloro-6-(4-bromophenyl)nicotinate is extensively used in synthetic organic chemistry as a precursor for more complex molecules. Its halogen substituents facilitate nucleophilic substitution reactions, allowing chemists to create a variety of derivatives with different functional groups. The compound can also undergo oxidation and reduction reactions, further expanding its utility in synthesis.

Key Reactions:

- Nucleophilic Substitution: Utilizes reagents like sodium hydroxide under reflux conditions.

- Oxidation and Reduction: Involves oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.

Biological Research

In biological studies, this compound has been investigated for its potential antibacterial and antifungal properties. Research indicates that compounds with similar structures may inhibit bacterial growth by targeting specific enzymes or pathways.

Mechanism of Action:

The compound's interaction with biological targets can lead to inhibition of critical enzymes in bacteria, thereby exhibiting antibacterial activity. This mechanism is essential for developing new antibiotics or antifungal agents.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications in drug development. Its structural features suggest possible efficacy against various diseases, including infections caused by resistant bacterial strains.

Case Studies:

- A study highlighted its effectiveness against certain Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

- Another investigation focused on the antiproliferative activity of derivatives of nicotinates, including this compound, indicating promising results in cancer research .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as an intermediate in synthesizing other compounds makes it valuable for manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-(4-bromophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 2-chloro-6-(4-bromophenyl)nicotinate can be contextualized against analogous nicotinate derivatives, as summarized below:

Table 1: Comparative Analysis of Nicotinate Derivatives

*Note: The molecular formula and weight for this compound are inferred based on structural analogs.

Key Findings from Comparative Analysis:

Substituent Effects on Physicochemical Properties :

- The 4-bromophenyl group in this compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl in ). This may enhance membrane permeability but reduce aqueous solubility.

- Electron-withdrawing groups (Cl, Br) at position 2 stabilize the pyridine ring and influence reactivity in nucleophilic aromatic substitutions .

Fluorinated analogs (e.g., ) exhibit improved metabolic stability, a trait that could be explored in optimizing the target compound’s pharmacokinetics.

Synthetic Flexibility: Multicomponent reactions (e.g., using malononitrile or ethyl cyanoacetate ) are effective for introducing diverse functional groups into the nicotinate scaffold.

Biological Activity

Ethyl 2-chloro-6-(4-bromophenyl)nicotinate is an organic compound that belongs to the class of nicotinates, which are esters derived from nicotinic acid. This compound exhibits various biological activities and has been the subject of research in fields such as pharmacology, medicinal chemistry, and microbiology. Its unique structural features, including a chloro group and a bromophenyl moiety, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 307.58 g/mol

- Structure :

- The compound features a chloro substituent at the 2-position and a 4-bromophenyl group at the 6-position of the nicotinate structure, enhancing its biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom may enhance its binding affinity due to its electronegativity, potentially leading to inhibition of bacterial enzymes or modulation of cellular pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In various studies:

- Inhibition against Bacteria : The compound demonstrated inhibitory activity against Gram-negative bacteria such as Escherichia coli.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines:

- Cell Lines Tested :

- Human colon carcinoma (HCT-116)

- Human hepatocellular carcinoma (HepG-2)

- Human breast adenocarcinoma (MCF-7)

Results indicated that the compound exhibited notable cytotoxicity against HCT-116 and MCF-7 cell lines, suggesting potential applications in cancer therapy .

Research Findings and Case Studies

Computational Studies

Docking studies have been performed to elucidate the binding interactions of this compound with target proteins such as DNA gyrase B, which is crucial for bacterial DNA replication. These studies provide insights into the molecular dynamics and potential mechanisms through which this compound exerts its antibacterial effects .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validate final product purity via NMR (¹H/¹³C) and HRMS .

Basic: How to characterize the molecular structure of this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Refine the structure using SHELX programs (SHELXL for refinement, SHELXS for solution), accounting for halogen-heavy atoms (Cl, Br) .

Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near Cl/Br).

- FTIR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br/C-Cl bonds (600-800 cm⁻¹) .

Mass Spectrometry : HRMS (ESI/TOF) to verify molecular ion ([M+H]⁺) and isotopic patterns for Cl/Br .

Advanced: How to resolve contradictions in crystallographic data refinement?

Methodological Answer:

Common issues include disordered halogen atoms or twinning:

Disorder Handling : Use PART commands in SHELXL to model split positions for Cl/Br atoms. Apply restraints (SIMU, DELU) to stabilize geometry .

Twinning Analysis : Check for twinning via PLATON (TWIN/BASF). Refine using TWIN/BATCH in SHELXL .

Validation Tools : Cross-validate with R-factor, wR2, and goodness-of-fit (GoF). Use CCDC validation tools to ensure geometric plausibility.

Q. Example Workflow :

- Collect high-resolution data (Mo-Kα, λ = 0.71073 Å).

- Apply multi-scan absorption corrections.

- Compare final CIF with CSD entries for similar nicotinates .

Advanced: What computational methods predict substituent reactivity in this compound?

Methodological Answer:

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on halogen bonding (Br/Cl) with protein residues .

Solvent Effects : Simulate solvation (e.g., PCM model) to assess stability in polar/nonpolar media.

Q. Example Chromatogram Parameters :

| Degradation Product | Retention Time (min) | Resolution |

|---|---|---|

| Parent Compound | 12.3 | - |

| Hydrolyzed Ester | 8.7 | 3.5 |

| Dehalogenated Byproduct | 15.2 | 2.8 |

Advanced: How does the 4-bromophenyl group influence electronic properties?

Methodological Answer:

Electron Withdrawing Effects : The Br atom induces inductive (-I) and resonance (-M) effects, reducing electron density on the pyridine ring.

Hammett Analysis : Use σₚ values (σₚ-Br = +0.23) to predict substituent impact on reaction rates (e.g., SNAr at Cl position).

Spectroscopic Correlates :

- NMR : Downfield shift of adjacent protons (δ ~8.5 ppm).

- UV-Vis : Red-shifted λ_max due to extended conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.